

3-Butenenitrile chemical properties and structure

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An In-depth Technical Guide to 3-Butenenitrile: Chemical Properties and Structure

For professionals in research, science, and drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with **3-butenenitrile**.

Chemical and Physical Properties

3-Butenenitrile, also known as allyl cyanide, is a colorless to pale brown liquid with a pungent odor reminiscent of onions.[1][2] It is a versatile organic compound with applications as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] The toxicity of **3-butenenitrile** is primarily due to the liberation of cyanide.[3]

Quantitative data regarding the physicochemical properties of **3-butenenitrile** are summarized in the table below for ease of reference.



Property	Value
Molecular Formula	C ₄ H ₅ N
Molecular Weight	67.09 g/mol
Boiling Point	116-121 °C
Melting Point	-87 °C
Density	0.834 g/mL at 25 °C
Flash Point	75 °F (23.9 °C)
Solubility	Very slightly soluble in water; soluble in alcohol and ether.[1]
Vapor Pressure	16.3 - 18.5 mmHg at 25 °C
Refractive Index	n20/D 1.406
LogP	0.40
CAS Registry Number	109-75-1
IUPAC Name	3-Butenenitrile
SMILES	C=CCC#N
InChl Key	SJNALLRHIVGIBI-UHFFFAOYSA-N

Chemical Structure

3-Butenenitrile is an aliphatic nitrile characterized by a four-carbon chain containing a terminal double bond (a vinyl group) and a nitrile functional group.[3]

Caption: Chemical structure of **3-Butenenitrile**.

Experimental Protocols Synthesis of 3-Butenenitrile

A common method for the synthesis of **3-butenenitrile** is the reaction of allyl bromide with cuprous cyanide.[1][3]



Reaction Scheme:

CH2=CHCH2Br + CuCN → CH2=CHCH2CN + CuBr

Materials:

- Allyl bromide
- Cuprous cyanide
- Potassium iodide (catalyst)
- Allyl chloride (optional, as a starting material instead of allyl bromide)[6]

Procedure:

An improved procedure for the preparation of allyl cyanide involves the use of allyl chloride and dry cuprous cyanide.[6] In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place dry cuprous cyanide, a catalytic amount of potassium iodide, and freshly distilled allyl chloride.[6] The reaction mixture is heated to initiate the reaction. After the initial exothermic reaction subsides, the mixture is typically refluxed for a period to ensure completion. The product, **3-butenenitrile**, is then isolated and purified by distillation.[6]

Acid-Catalyzed Hydrolysis of 3-Butenenitrile to 3-Butenoic Acid

The nitrile group of **3-butenenitrile** can be hydrolyzed to a carboxylic acid. An acid-catalyzed hydrolysis is often preferred to mitigate the risk of double bond isomerization that can occur under basic conditions.[7]

Reaction Scheme:

 $CH_2=CHCH_2CN + 2H_2O + H^+ \rightarrow CH_2=CHCH_2COOH + NH_4^+$

Materials:

• 3-Butenenitrile (allyl cyanide)



- Concentrated hydrochloric acid
- Water
- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3butenenitrile and concentrated hydrochloric acid.[7]
- Initiation of Reaction: Gently heat the mixture while shaking. An exothermic reaction will commence, indicated by a temperature rise and the formation of a precipitate (ammonium chloride).[6]
- Reaction Completion: After the initial vigorous reaction, continue to heat the mixture at reflux for a specified time to ensure complete hydrolysis.[6]
- Workup: After cooling, add water to the reaction mixture. The organic layer containing the 3butenoic acid is then separated.[6]
- Extraction: The aqueous layer is extracted with diethyl ether to recover any dissolved product. The ether extracts are combined with the initial organic layer.[7]
- Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate). The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The remaining residue is then distilled under reduced pressure to yield pure 3-butenoic acid.[7]

Reactivity and Hazards

3-Butenenitrile is a reactive compound due to the presence of both a double bond and a nitrile group. It can undergo polymerization, and this may be initiated by the presence of metals or certain metal compounds.[5][8] It is incompatible with strong oxidizing acids, with which it can react violently.[8] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[8]



Safety and Handling:

- **3-Butenenitrile** is a flammable and toxic liquid.[1] It is harmful if it comes into contact with the skin and toxic if swallowed or inhaled.[1] It is also irritating to the eyes and skin.[1]
- Handling: Use in a well-ventilated area, and avoid breathing vapors.[9] Wear appropriate
 personal protective equipment, including gloves, safety glasses, and a lab coat.[1][9] All
 ignition sources should be removed, and spark-free tools should be used.[9]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3][9] Keep containers tightly sealed.[9]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash with plenty of soap and water.[10] If inhaled, move to fresh air.[10] If ingested, seek immediate medical attention.[1]
- Fire Fighting: Use alcohol foam, mist, water spray, foam, carbon dioxide, or dry chemical to extinguish a fire.[2][10]

This guide provides a foundational understanding of **3-butenenitrile** for its safe and effective use in a laboratory and developmental setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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